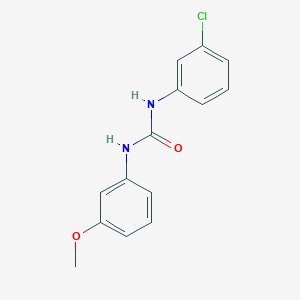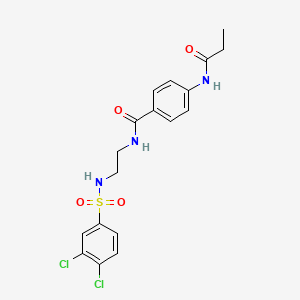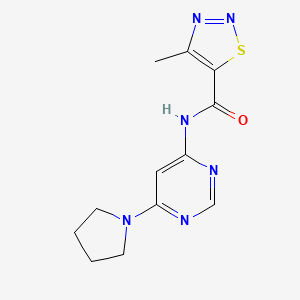
4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide, commonly known as MPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTC belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Optical Sensors and Biological Significance
Pyrimidine derivatives, due to their heterocyclic nature containing nitrogen atoms, have been widely investigated for their roles in the synthesis of optical sensors and biological applications. Their ability to form coordination and hydrogen bonds makes them excellent candidates for sensing probes. Pyrimidine-based compounds have shown a wide range of applicability due to their exquisite sensing materials alongside their medicinal significance (Jindal & Kaur, 2021).
Catalysis and Synthetic Applications
The pyrimidine core is a crucial precursor in the pharmaceutical industry, given its broad synthetic applications and bioavailability. Recent research has focused on pyranopyrimidine scaffolds for their versatility in synthetic chemistry. The development of these compounds, often facilitated by hybrid catalysts including organocatalysts and nanocatalysts, underscores the potential of pyrimidine derivatives in creating novel medicinal compounds (Parmar, Vala, & Patel, 2023).
Pharmacological Central Nervous System Agents
Compounds based on the pyrrolidin-2-one pharmacophore, closely related to the mentioned chemical structure, have attracted significant interest for their potential as pharmacological agents targeting the central nervous system (CNS). These agents can facilitate memory processes and mitigate cognitive function impairments associated with various neurological conditions. The enantiomerically pure variants of these compounds have shown enhanced pharmacological benefits, highlighting the importance of stereochemistry in drug design and the therapeutic potential of pyrimidine derivatives (Veinberg et al., 2015).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The research indicates that heterocyclic N-oxide molecules, including pyrimidine derivatives, are valuable for synthesizing materials with electroluminescent properties (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
The compound contains a pyrimidine nucleus , which is an essential base component of the genetic material of deoxyribonucleic acid (DNA). Pyrimidine and its derivatives have been described with a wide range of biological potential .
Mode of Action
Compounds with a pyrimidine nucleus have been associated with diverse pharmacological properties . They have been reported to exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidine derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
Based on the diverse biological activities associated with pyrimidine derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
4-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6OS/c1-8-11(20-17-16-8)12(19)15-9-6-10(14-7-13-9)18-4-2-3-5-18/h6-7H,2-5H2,1H3,(H,13,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMXODKAJUZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

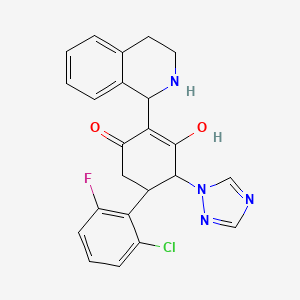
methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)
![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)
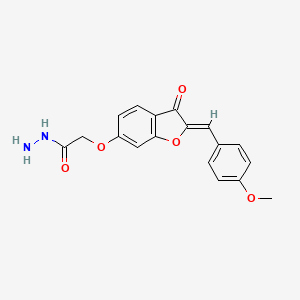
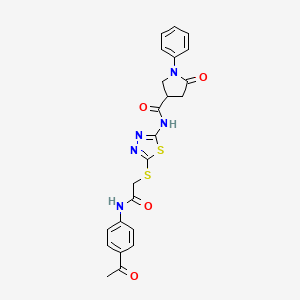
![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)
![3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride](/img/structure/B2483297.png)
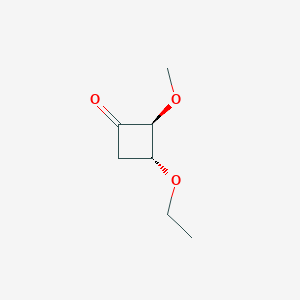

![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2483303.png)


